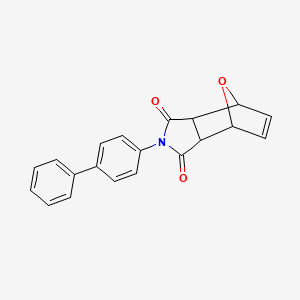
2-(biphenyl-4-yl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(biphenyl-4-yl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl group and an epoxyisoindole moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the biphenyl group and the epoxyisoindole ring. One common method involves the diazotization of aniline derivatives followed by coupling reactions with benzene derivatives in the presence of a catalyst such as CuCl . The reaction conditions often require controlled temperatures and specific reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Catalytic coupling reactions, such as the Suzuki reaction, are often employed due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(biphenyl-4-yl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Applications De Recherche Scientifique
2-(biphenyl-4-yl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of advanced materials and as a precursor for other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(biphenyl-4-yl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The biphenyl group allows it to bind to hydrophobic pockets in proteins, while the epoxyisoindole moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl derivatives: Compounds like 4-biphenyl-4-yl-(2H)-phthalazin-1-one share structural similarities and exhibit comparable chemical properties.
Epoxyisoindole derivatives: These compounds have similar ring structures and can undergo similar chemical reactions.
Uniqueness
What sets 2-(biphenyl-4-yl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione apart is its combination of the biphenyl and epoxyisoindole groups, which confer unique chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these groups .
Propriétés
IUPAC Name |
2-(4-phenylphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19-17-15-10-11-16(24-15)18(17)20(23)21(19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,15-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKUPYOUMTYOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3914805.png)
![2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3914813.png)
![2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID](/img/structure/B3914814.png)
![(Z)-[Amino(4-methylphenyl)methylidene]amino 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B3914815.png)
![(1S*,6R*)-9-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B3914818.png)
![N-(2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3914820.png)
![3-[1-(2-chlorophenyl)-3-oxo-3-(1-pyrrolidinyl)propyl]phenol](/img/structure/B3914831.png)

![2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B3914834.png)
![N''-[(E)-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]GUANIDINE](/img/structure/B3914842.png)

![{1'-[(3-chloro-2-thienyl)carbonyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B3914869.png)

![({[4-(acetylamino)phenyl]sulfonyl}amino)(1,4-cyclohexadien-1-yl)acetic acid](/img/structure/B3914890.png)
